molecular formula C14H17N3O3S B2763403 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine CAS No. 1448069-54-2

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2763403
CAS No.: 1448069-54-2
M. Wt: 307.37
InChI Key: OBVBWFNLVORREY-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 1-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-1H-imidazole derivative, followed by sulfonylation and subsequent coupling with a phenylmorpholine derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides .

Scientific Research Applications

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole, sulfonyl, and phenylmorpholine moieties allows for versatile interactions and applications in various fields .

Properties

IUPAC Name

4-(1-methylimidazol-4-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-16-10-14(15-11-16)21(18,19)17-7-8-20-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVBWFNLVORREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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